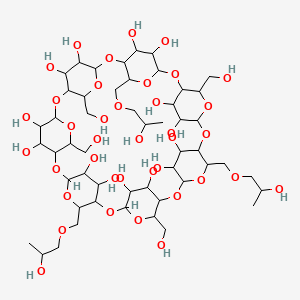
Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .
Industrial Production Methods
Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with (2-Hydroxypropyl)-beta-cyclodextrin include acids, bases, and various organic solvents. Reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving (2-Hydroxypropyl)-beta-cyclodextrin are often inclusion complexes with guest molecules, which can be used to enhance the solubility and stability of pharmaceuticals, agrochemicals, and other compounds .
Aplicaciones Científicas De Investigación
(2-Hydroxypropyl)-beta-cyclodextrin has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism by which (2-Hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. This process involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin, which enhances the solubility and stability of the guest molecule . The compound also interacts with various molecular targets and pathways, such as increasing the expression of angiogenic factors like vascular endothelial growth factor A and platelet-derived growth factor BB .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Cyclodextrin: The parent compound, which has lower solubility compared to (2-Hydroxypropyl)-beta-cyclodextrin.
Gamma-Cyclodextrin: Another cyclodextrin derivative with a larger cavity size, used for different guest molecules.
Methyl-Beta-Cyclodextrin: A derivative with methyl groups, used to disrupt lipid rafts in cell membranes.
Uniqueness
(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .
Propiedades
Fórmula molecular |
C51H88O38 |
|---|---|
Peso molecular |
1309.2 g/mol |
Nombre IUPAC |
5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3 |
Clave InChI |
HKDZJADXHIXZLF-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
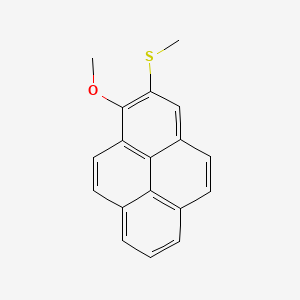
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
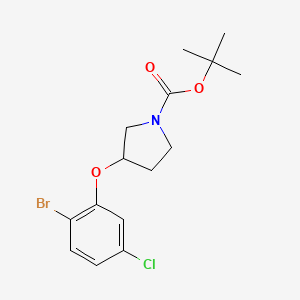
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)
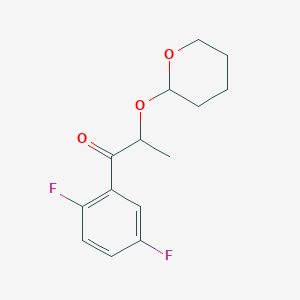

![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
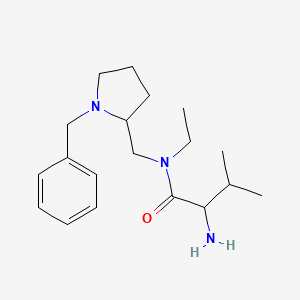
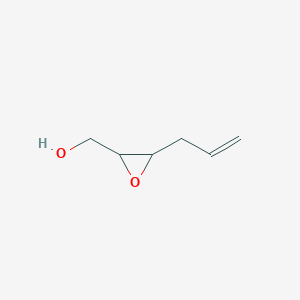
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
